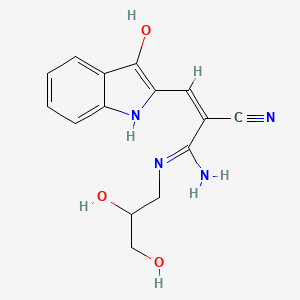
Triethyl Amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl Amine is a chemical compound with the formula N(CH₂CH₃)₃. It is a colorless, flammable liquid with a strong ammonia-like odor. This compound is widely used in organic synthesis as a base and a catalyst. It is also known for its role in the production of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Synthetic Routes and Reaction Conditions:
Ammonia and Ethanol: The most common method involves reacting ammonia (NH₃) with ethanol (CH₃CH₂OH) at high temperatures and pressures over a dehydration or dehydrogenation catalyst.
N,N-Diethylacetamide and Lithium Aluminum Hydride: This method involves the reduction of N,N-diethylacetamide with lithium aluminum hydride.
Ethyl Chloride and Ammonia: Ethyl chloride reacts with ammonia under heat and pressure to produce this compound.
Gas-Phase Catalytic Hydrogenation of Acetonitrile: This method involves the catalytic hydrogenation of acetonitrile in the gas phase.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ammonia with ethanol in the presence of a catalyst at elevated temperatures and pressures. This method is favored due to its efficiency and cost-effectiveness.
Types of Reactions:
Formation of Salts with Acids: this compound forms highly water-soluble salts with organic and inorganic acids due to its strong basicity.
Alkylation: It reacts with alkyl halides and dialkyl sulfates to form quaternary ammonium compounds.
Oxidation: this compound is oxidized by hydrogen peroxide to form triethylamine oxide.
Common Reagents and Conditions:
Acids: Organic and inorganic acids are used to form salts with this compound.
Alkyl Halides and Dialkyl Sulfates: These reagents are used in alkylation reactions.
Hydrogen Peroxide: Used in the oxidation of this compound.
Major Products:
Salts: Triethylamine hydrochloride, triethylamine sulfate.
Quaternary Ammonium Compounds: Formed through alkylation.
Triethylamine Oxide: Formed through oxidation.
科学研究应用
Triethyl amine is extensively used in various scientific research applications:
Chemistry: It is used as a base in organic synthesis, particularly in the formation of esters and amides from acyl chlorides.
Biology: this compound is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceuticals, including certain antibiotics and antihistamines.
Industry: this compound is used in the production of agrochemicals, rubber chemicals, and dyes.
作用机制
Triethyl amine acts primarily as a base and a nucleophile in chemical reactions. It donates a pair of electrons to form bonds with electrophiles. In the formation of urethane foams and epoxy resins, this compound catalyzes the reaction by deprotonating the reactants, thereby increasing their reactivity . It also participates in dehydrohalogenation reactions and Swern oxidations by acting as a proton acceptor .
相似化合物的比较
Trimethylamine: Similar in structure but with three methyl groups instead of ethyl groups.
Diethylamine: Contains two ethyl groups and one hydrogen atom attached to the nitrogen.
Triethanolamine: Contains three ethanol groups attached to the nitrogen.
Comparison:
Boiling Point: this compound has a higher boiling point compared to trimethylamine due to the larger size and greater van der Waals forces.
This compound stands out due to its strong basicity, high reactivity, and versatility in various chemical reactions and industrial applications.
属性
CAS 编号 |
1221-44-8 |
|---|---|
分子式 |
C10H11BrO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI)](/img/structure/B1169899.png)

